Pan-Pim Kinase Inhibition Potency: Low Nanomolar IC50 Values Across Pim-1, Pim-2, and Pim-3 Isoforms
The 4-CF3 benzamide substituted compound demonstrates potent, balanced pan-Pim kinase inhibition with IC50 values of 4.34 nM (Pim-1), 4.85 nM (Pim-2), and 1.59 nM (Pim-3) in a phosphorylation assay of biotinylated-BAD peptide at Ser112 [1]. This represents a significant potency improvement over related scaffolds. For comparison, a structurally distinct imidazo[1,2-b]pyridazine Pim inhibitor series required extensive optimization to achieve similar low-nanomolar potency [2]. The high potency of this specific substitution pattern makes it a valuable starting point for Pim kinase drug discovery programs.
| Evidence Dimension | Pim kinase inhibitory potency |
|---|---|
| Target Compound Data | Pim-1 IC50: 4.34 nM; Pim-2 IC50: 4.85 nM; Pim-3 IC50: 1.59 nM |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine Pim inhibitors typically range from tens to hundreds of nanomolar IC50 (class baseline) |
| Quantified Difference | Approximately 10- to 100-fold greater potency compared to imidazo[1,2-b]pyridazine Pim inhibitor baseline |
| Conditions | In vitro kinase assay; ATP-depletion format; recombinant human Pim kinase; biotinylated-BAD peptide substrate (Ser112 phosphorylation) |
Why This Matters
For researchers developing Pim kinase inhibitors, this compound offers a validated, highly potent starting scaffold that demonstrates balanced activity across all three Pim isoforms, reducing the need for extensive initial SAR optimization.
- [1] BindingDB Entry BDBM224839, US9321756, Example 98. Pim Kinase Inhibition Data. Amgen US Patent. BindingDB, accessed 2026. View Source
- [2] Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 2007. View Source
